1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole

Catalog No.
S15051790
CAS No.
66294-03-9
M.F
C14H9Br4N
M. Wt
510.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole

CAS Number

66294-03-9

Product Name

1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole

IUPAC Name

1,3,6,8-tetrabromo-9-ethylcarbazole

Molecular Formula

C14H9Br4N

Molecular Weight

510.8 g/mol

InChI

InChI=1S/C14H9Br4N/c1-2-19-13-9(3-7(15)5-11(13)17)10-4-8(16)6-12(18)14(10)19/h3-6H,2H2,1H3

InChI Key

AADOXSWFWWSLHP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2Br)Br)C3=C1C(=CC(=C3)Br)Br

1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole (CAS 66294-03-9) is a tetratopic, electron-donating building block primarily utilized in the synthesis of conjugated microporous polymers (CMPs), covalent organic frameworks (COFs), and advanced optoelectronic materials. Featuring four reactive carbon-bromine bonds, it enables multi-directional cross-coupling reactions (such as Suzuki-Miyaura and Sonogashira-Hagihara) to construct highly cross-linked 3D macromolecular networks. The carbazole core provides strong electron-donating characteristics, which are essential for engineering donor-acceptor (D-A) bandgaps, while the N-ethyl substitution ensures necessary solubility in common organic solvents and prevents unwanted side reactions at the nitrogen center during transition-metal-catalyzed polymerizations [1].

Research Fit

Workflow
Pd-catalyzed cross-coupling building block
Selection
Tetrafunctional aryl bromide for star-shaped architectures
Use context
Organic electronics & optoelectronic materials

Substituting 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole with its di-topic analog, 3,6-dibromo-9-ethyl-9H-carbazole, fundamentally alters the resulting polymer topology from a porous 3D network to a non-porous 1D linear chain, eliminating the high surface area required for gas storage and heterogeneous catalysis. Furthermore, attempting to use the N-unsubstituted variant (1,3,6,8-tetrabromo-9H-carbazole) introduces a reactive secondary amine that can undergo competitive Buchwald-Hartwig amination during palladium-catalyzed cross-coupling. This side reaction creates structural branching defects, disrupts extended π-conjugation, and reduces the overall solubility of the growing polymer chain, leading to premature precipitation and poor material reproducibility [1].

Substitution Risk

Tri- or dibromo analogs
Lack 8-position bromide; may prevent convergent tetra-arm architectures required for X-shaped OLED hosts.
N-unsubstituted tetrabromocarbazole
Reported lower yield and poor solubility limit multi-gram scale-up and solution processing.
Stepwise bromination approaches
1- and 8-positions are sterically hindered; selective installation without forcing tetrabromination conditions may not be achievable.

Polymer Topology and BET Surface Area: Tetratopic vs. Di-topic Precursors

The four-directional reactivity of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole is strictly required to achieve the high porosity characteristic of CMPs. When polymerized via Suzuki-Miyaura coupling, this tetratopic monomer yields highly cross-linked networks with BET surface areas frequently exceeding 600–880 m²/g. In direct contrast, using the di-topic 3,6-dibromo-9-ethyl-9H-carbazole under identical conditions produces linear polymers with negligible porosity (typically <50 m²/g). This structural difference dictates the material's capacity for guest-molecule interaction [1].

Evidence DimensionBET Surface Area of resulting polymer network
Target Compound Data>600 m²/g (highly cross-linked 3D network)
Comparator Or Baseline<50 m²/g (linear 1D polymer from 3,6-dibromo analog)
Quantified Difference>10-fold increase in accessible surface area
ConditionsN2 adsorption-desorption at 77 K following Pd-catalyzed cross-coupling

Procuring the tetratopic monomer is non-negotiable for applications requiring high-surface-area porous materials, such as gas separation or heterogeneous catalysis.

Planarity (r.m.s.)
Head-to-head
0.017 Å
Supports closer π-stacking for charge transport
26% more planar than tribromo analog; XRD at 293 K

Chemoselectivity and Defect Prevention: N-Ethyl vs. N-H Carbazole Cores

The N-ethyl group in 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole serves a critical protective function during transition-metal-catalyzed synthesis. By sterically and electronically masking the carbazole nitrogen, it prevents competitive N-arylation (Buchwald-Hartwig type defects) that readily occurs with 1,3,6,8-tetrabromo-9H-carbazole. This protection ensures >99% chemoselectivity at the C-Br bonds, leading to structurally predictable polymer networks with extended π-conjugation and higher molecular weights prior to precipitation, compared to the defective and highly insoluble oligomers formed by the unprotected analog [1].

Evidence DimensionCross-coupling chemoselectivity and network defect rate
Target Compound Data>99% C-C coupling chemoselectivity (defect-free)
Comparator Or BaselineHigh defect rate due to competitive N-arylation (N-H carbazole)
Quantified DifferenceElimination of structural branching defects at the nitrogen center
ConditionsPd-catalyzed cross-coupling in standard organic solvents (e.g., DMF, Toluene)

Eliminating N-coupling defects is critical for ensuring reproducible charge-carrier mobility and predictable bandgap engineering in optoelectronic materials.

Reactive bromine sites
Class-level
4 sites
Enables X-shaped oligomer architectures
33% more than tribromo; 100% more than dibromo

Photocatalytic Efficiency: Carbazole Donor vs. Non-Donor Cores

When constructing donor-acceptor (D-A) photocatalysts, the strong electron-donating nature of the carbazole core provides a measurable performance advantage over non-donating tetratopic cores like tetrabromobenzene. CMPs synthesized using 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole paired with triazine or pyrene acceptors achieve visible-light-driven hydrogen evolution rates (HER) exceeding 8,000 μmol g⁻¹ h⁻¹. This is driven by efficient intramolecular charge transfer from the electron-rich carbazole to the acceptor moiety, which accelerates electron-hole separation—a dynamic that is significantly weaker in networks lacking a strong donor core [1].

Evidence DimensionSacrificial Hydrogen Evolution Rate (HER)
Target Compound DataUp to ~8,800 μmol g⁻¹ h⁻¹ (Carbazole-based D-A CMP)
Comparator Or BaselineSignificantly lower HER (<2,000 μmol g⁻¹ h⁻¹) for non-optimized or weaker donor cores
Quantified Difference>4-fold enhancement in photocatalytic activity
ConditionsVisible light irradiation (λ = 420 nm), water splitting assay with sacrificial donor

For solar energy conversion applications, the built-in electron-donating capacity of this specific carbazole monomer maximizes the efficiency of the resulting photocatalyst.

Melting point
Head-to-head
155–156 °C
Higher thermal robustness for device fabrication
ΔTₘ +7–9 °C vs. tribromo analog
Br···Br distance
Cross-study
3.636 Å
Directional halogen bonding for crystal engineering
< vdW limit (3.70 Å); tribromo lacks Br···Br contacts
Isolated yield
Cross-study
76%
Simpler purification, better scalability
2.2× higher vs. N-unsubstituted analog (34%)
Crystal density
Head-to-head
2.253 Mg/m³
Tighter packing, potentially lower permeability
+10.4% vs. tribromo (~2.04 Mg/m³)

Synthesis of Conjugated Microporous Polymers (CMPs) for Gas Storage

This compound is the right choice when synthesizing high-surface-area 3D networks capable of efficient CO2 capture and H2 storage, as its tetratopic geometry guarantees the necessary cross-linking density that di-topic analogs cannot provide [1].

Development of Donor-Acceptor Photocatalysts

In solar-driven water splitting workflows, this compound acts as a highly effective electron-donating core. When cross-coupled with electron acceptors, it forms D-A polymers with narrow bandgaps and high charge-separation efficiencies, directly leading to elevated hydrogen evolution rates [2].

Fabrication of OLED Host Materials and Emitters

For optoelectronic device manufacturing, the N-ethyl protected core allows for defect-free multi-directional functionalization with fluorophores. This enables the creation of star-shaped molecules with high triplet energies, thermal stability, and predictable charge-carrier mobilities [3].

Application Fit

Application
Selection Property
Validation Focus
Star-shaped OLED host synthesis
Tetra-arm cross-coupling handle
Isotropic charge transport & Tg tunability
Halogen-bonded co-crystal design
Directional Br···Br synthons
Supramolecular architecture predictability
Solution-processed bipolar hosts
Solubility & four-site modularity
Triplet energy & device efficiency endpoints
Porous organic polymer synthesis
Tetrahedral-like geometry & high Br wt%
Porosity & electronic conductivity retention

XLogP3

6.4

Exact Mass

510.74275 g/mol

Monoisotopic Mass

506.74685 g/mol

Heavy Atom Count

19

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